molecular formula C13H22ClN3 B2530590 5-Ethyl-4,6-dimethyl-2-piperidin-4-ylpyrimidine;hydrochloride CAS No. 2503204-80-4

5-Ethyl-4,6-dimethyl-2-piperidin-4-ylpyrimidine;hydrochloride

Cat. No.: B2530590
CAS No.: 2503204-80-4
M. Wt: 255.79
InChI Key: VGSUGNQSSRGXRX-UHFFFAOYSA-N
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Description

5-Ethyl-4,6-dimethyl-2-piperidin-4-ylpyrimidine;hydrochloride is a chemical compound with the molecular formula C13H22ClN3. It is a derivative of piperidine and pyrimidine, which are both significant in medicinal chemistry due to their biological activities. This compound is often used in scientific research for its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4,6-dimethyl-2-piperidin-4-ylpyrimidine;hydrochloride typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

    Introduction of the piperidine moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine intermediate.

    Ethylation and methylation: The ethyl and methyl groups are introduced through alkylation reactions using ethylating and methylating agents, respectively.

    Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous processes. These processes are optimized for yield, purity, and cost-effectiveness. Common techniques include:

    Catalytic hydrogenation: for the reduction steps.

    Automated synthesis: using flow chemistry to streamline the reaction steps.

    Crystallization: to purify the final product and obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4,6-dimethyl-2-piperidin-4-ylpyrimidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

    N-oxides: Formed through oxidation.

    Reduced derivatives: Formed through reduction.

    Substituted pyrimidines: Formed through nucleophilic substitution.

Scientific Research Applications

5-Ethyl-4,6-dimethyl-2-piperidin-4-ylpyrimidine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethyl-4,6-dimethyl-2-piperidin-4-ylpyrimidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-piperidin-4-ylpyrimidine;hydrochloride: Lacks the ethyl group at the 5-position.

    5-Ethyl-2-piperidin-4-ylpyrimidine;hydrochloride: Lacks the methyl groups at the 4- and 6-positions.

    5-Ethyl-4,6-dimethylpyrimidine;hydrochloride: Lacks the piperidine moiety.

Uniqueness

5-Ethyl-4,6-dimethyl-2-piperidin-4-ylpyrimidine;hydrochloride is unique due to the combination of its ethyl, methyl, and piperidine substituents, which confer specific chemical and biological properties. This unique structure allows it to interact with molecular targets in ways that similar compounds cannot, making it valuable for research and potential therapeutic applications.

Properties

IUPAC Name

5-ethyl-4,6-dimethyl-2-piperidin-4-ylpyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3.ClH/c1-4-12-9(2)15-13(16-10(12)3)11-5-7-14-8-6-11;/h11,14H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSUGNQSSRGXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1C)C2CCNCC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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